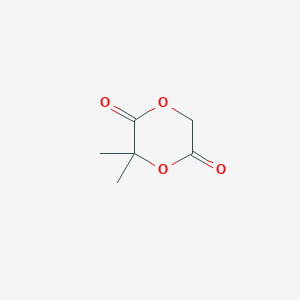

3,3-Dimethyl-1,4-dioxane-2,5-dione

描述

However, extensive data exists for its structural isomer, 3,6-Dimethyl-1,4-dioxane-2,5-dione (commonly known as lactide), a cyclic dimer of lactic acid and a critical monomer for polylactic acid (PLA) synthesis. Given this discrepancy, the following analysis focuses on 3,6-Dimethyl-1,4-dioxane-2,5-dione and its stereoisomers, which are widely studied for their role in biodegradable polymers and medical applications .

属性

CAS 编号 |

57321-97-8 |

|---|---|

分子式 |

C6H8O4 |

分子量 |

144.12 g/mol |

IUPAC 名称 |

3,3-dimethyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C6H8O4/c1-6(2)5(8)9-3-4(7)10-6/h3H2,1-2H3 |

InChI 键 |

LLZIQIHXYWEQCA-UHFFFAOYSA-N |

规范 SMILES |

CC1(C(=O)OCC(=O)O1)C |

产品来源 |

United States |

相似化合物的比较

Key Properties of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) :

- Molecular Formula : C₆H₈O₄

- Molar Mass : 144.13 g/mol .

- Stereoisomers :

- Thermal Stability : Stable under natural aging but degrades at elevated temperatures, facilitating polymerization .

The following table compares 3,6-Dimethyl-1,4-dioxane-2,5-dione (lactide) with structurally or functionally related cyclic esters and polymers:

Detailed Analysis of Key Comparisons:

Stereochemical Variants of Lactide :

- L-Lactide and D-Lactide form semi-crystalline polymers (PLLA and PDLA) with high tensile strength, suitable for load-bearing medical devices .

- DL-Lactide (racemic) produces amorphous PLA with lower crystallinity, used in drug delivery systems .

- meso-Lactide reduces polymer crystallinity, enhancing flexibility .

Thermal and Degradation Behavior :

- Lactide-based PLA degrades via hydrolysis to lactic acid, which is metabolized in the body . Glycolide-derived PGA degrades faster but generates acidic byproducts .

- PLA stability increases with stereoregularity; PLLA retains 80% mass after 6 months in vitro .

Copolymer Systems :

- PLGA (lactide-glycolide copolymer): Tunable degradation rates for tailored drug release .

- PCL-PLA : Combines PLA’s rigidity with PCL’s elasticity for tissue engineering scaffolds .

Spectroscopic Identification :

- Lactide isomers are distinguishable via GC-MS and LC-MS/MS spectra, with unique fragmentation patterns .

准备方法

Reaction Mechanism and Substrate Selection

The vapor-phase pyrolysis of α-hydroxy acid oligomers or their esters is the most widely reported method for synthesizing this compound. The process involves thermally cleaving ester bonds in substrates like 2-hydroxyisobutyric acid dimers, followed by cyclization. For example, the dimethyl derivative forms via the pyrolysis of ethyl 2-(2-hydroxyisobutyryloxy)isobutyrate (Formula III, R = ethyl).

The reaction proceeds through a six-membered transition state, favoring intramolecular ester exchange (Equation 1):

Catalytic Systems and Conditions

Fixed-bed catalysts are critical for suppressing side reactions. Aluminum oxide (AlO) with 0–18% silicon dioxide and a surface area of 0.04–35 m/g is preferred. Zirconium oxide (ZrO) and titanium(IV) oxide (TiO) are alternatives. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 200–250°C | Maximizes vapor pressure |

| Contact time | 0.1–10 seconds | Minimizes oligomerization |

| Inert gas flow | Nitrogen, 10–50 mL/min | Enhances product removal |

In Example 6 of US5326887A, pyrolysis of ethyl 2-(2-hydroxyisobutyryloxy)isobutyrate over AlO at 220°C yielded 89% product after three cycles, with 91% conversion and 90% selectivity. Catalyst regeneration via calcination at 400°C restored activity.

Solution-Phase Cyclocondensation Methods

Halide-Mediated Cyclization

Early methods employed α-bromo or α-chloro carbonyl derivatives. For instance, O-(chloroacetyl)-2-hydroxyisobutyric acid reacts in dimethylformamide (DMF) with triethylamine to form the dioxanedione. This method achieved 87% yield under dilute conditions (2% w/v substrate). However, scalability is limited by solvent volume and halide waste.

Schöllkopf-Type Cyclocondensation

Adapting Schöllkopf’s protocol, (S)-α-alkylmandelic acids react with 2-bromocarbonyl halides to form chiral dioxanediones. While optimized for phenyl-substituted derivatives, this approach can be modified for 3,3-dimethyl analogs by substituting mandelic acid with 2-hydroxyisobutyric acid. Triethylamine is added incrementally to maintain pH >9, improving yields to >75%.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods:

| Method | Yield (%) | Purity (%) | Scalability | By-Products |

|---|---|---|---|---|

| Vapor-phase pyrolysis | 72–90 | 95–99 | High | Trace oligomers |

| Halide cyclization | 25–87 | 80–90 | Moderate | Halide salts, dimers |

| Schöllkopf method | 44–89 | 85–95 | Low | Racemic mixtures |

Vapor-phase pyrolysis outperforms solution-phase methods in yield and scalability due to continuous operation and catalyst reuse. However, it requires specialized equipment for high-temperature vapor handling.

Industrial Production and Optimization

常见问题

Basic: What are the optimal conditions for ring-opening polymerization (ROP) of 3,6-dimethyl-1,4-dioxane-2,5-dione to synthesize polylactic acid (PLA)?

Methodological Answer:

ROP typically employs metal catalysts (e.g., tin(II) 2-ethylhexanoate) under inert atmospheres. Key parameters include:

- Temperature: 140–180°C for melt polymerization .

- Monomer-to-catalyst ratio: 1,000:1 to 5,000:1 (mol/mol) to control molecular weight .

- Reaction time: Microwave-assisted synthesis reduces time to 2–4 hours (vs. 24–48 hours conventionally), achieving Mn ≈ 50,000–100,000 g/mol .

Data Table (Synthesis Conditions):

| Method | Temp (°C) | Time (h) | Catalyst | Mn (g/mol) |

|---|---|---|---|---|

| Conventional ROP | 160 | 24 | Sn(Oct)₂ | 80,000 |

| Microwave ROP | 180 | 2 | Sn(Oct)₂ | 92,000 |

Basic: How does stereochemistry (cis/trans isomers) influence polymer properties?

Methodological Answer:

The stereochemistry of 3,6-dimethyl-1,4-dioxane-2,5-dione (e.g., (3S,6S)- vs. (3R,6R)-isomers) affects crystallinity and degradation rates:

- Crystallinity: Homopolymers from (3S,6S)-isomers exhibit higher crystallinity (≈50%) than racemic mixtures (≈30%) .

- Degradation: Stereoregular polymers degrade slower due to tighter chain packing .

Experimental Design Tip: Use chiral HPLC or circular dichroism (CD) to verify stereopurity pre-polymerization .

Advanced: How to design copolymers with tunable degradation rates for tissue engineering?

Methodological Answer:

Copolymerize with comonomers (e.g., ε-caprolactone, glycolide) to modulate hydrophobicity and ester linkage density:

- Example: PLA-co-poly(ε-caprolactone) (75:25 mol%) reduces degradation rate by 40% vs. PLA homopolymer .

- Characterization: Use GPC for molecular weight distribution and DSC for Tg analysis (e.g., Tg ≈ 50–60°C for PLA-co-glycolide) .

Data Table (Copolymer Properties):

| Comonomer | Ratio (mol%) | Degradation Half-life (weeks) | Tg (°C) |

|---|---|---|---|

| ε-Caprolactone | 25 | 26 | 45 |

| Glycolide | 35 | 18 | 58 |

Advanced: What analytical techniques identify thermal decomposition products of PLA derived from 3,6-dimethyl-1,4-dioxane-2,5-dione?

Methodological Answer:

- TGA/FTIR/GCMS: Identifies 3,6-dimethyl-1,4-dioxane-2,5-dione (retention time: 13.692 min) and 2-butenoic acid as primary degradation products at 289–354°C .

- Activation Energy (Ea): Use modulated TGA (MTGA) to calculate Ea ≈ 120–150 kJ/mol for main decomposition events .

Critical Insight: Degradation products may include cis/trans isomers of the parent monomer, detectable via dual GCMS peaks .

Basic: How to purify 3,6-dimethyl-1,4-dioxane-2,5-dione for high-purity polymer synthesis?

Methodological Answer:

- Recrystallization: Dissolve in hot methanol (≈60°C) and cool to 4°C for crystal formation (yield ≈85%, purity >99%) .

- Sublimation: Use vacuum sublimation at 80°C/0.1 mmHg to remove volatile impurities .

Advanced: How do 3D-printing parameters affect mechanical properties of PLA scaffolds?

Methodological Answer:

- Shells Number: Increasing from 1 to 5 shells improves tensile strength by 30% (from 45 MPa to 58 MPa) due to enhanced layer adhesion .

- Nozzle Temperature: Optimal at 220°C; lower temps cause incomplete fusion, higher temps accelerate degradation .

Data Table (3D-Printed PLA):

| Shells | Tensile Strength (MPa) | Degradation Rate (%/week) |

|---|---|---|

| 1 | 45 | 3.2 |

| 3 | 52 | 2.8 |

| 5 | 58 | 2.5 |

Basic: What environmental hazards are associated with 3,6-dimethyl-1,4-dioxane-2,5-dione polymers?

Methodological Answer:

- Aquatic Toxicity: LC50 for fish = 10–21.5 mg/L; classify as "not readily degradable" per OECD 301 guidelines .

- Mitigation: Use enzymatic degradation (e.g., proteinase K) to accelerate breakdown in wastewater .

Advanced: How to functionalize PLA with carboxyl groups for drug delivery?

Methodological Answer:

Copolymerize with 3S-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, followed by hydrogenolysis to expose -COOH groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。